molecular formula C10H15ClN4O B15006063 2-Chloro-4-methoxy-6-(2-methylpiperidin-1-yl)-1,3,5-triazine

2-Chloro-4-methoxy-6-(2-methylpiperidin-1-yl)-1,3,5-triazine

Katalognummer: B15006063
Molekulargewicht: 242.70 g/mol
InChI-Schlüssel: DGVLBSKBWLAKHG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-4-methoxy-6-(2-methylpiperidin-1-yl)-1,3,5-triazine is a chemical compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of a chloro group, a methoxy group, and a methylpiperidinyl group attached to the triazine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methoxy-6-(2-methylpiperidin-1-yl)-1,3,5-triazine typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride.

    Substitution Reactions: The chloro group can be introduced through a substitution reaction using a chlorinating agent. The methoxy group can be introduced through a nucleophilic substitution reaction with methanol. The methylpiperidinyl group can be attached through a nucleophilic substitution reaction with 2-methylpiperidine.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This may include the use of continuous flow reactors and automated systems to control reaction parameters.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-4-methoxy-6-(2-methylpiperidin-1-yl)-1,3,5-triazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine can lead to the formation of an amino derivative.

Wissenschaftliche Forschungsanwendungen

2-Chloro-4-methoxy-6-(2-methylpiperidin-1-yl)-1,3,5-triazine has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the production of agrochemicals, dyes, and other industrial products.

Wirkmechanismus

The mechanism of action of 2-Chloro-4-methoxy-6-(2-methylpiperidin-1-yl)-1,3,5-triazine depends on its specific application. For example, if it is used as an antimicrobial agent, it may target bacterial enzymes or cell membranes, disrupting their function. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Chloro-4-methoxy-6-(2-methylpiperidin-1-yl)-1,3,5-triazine: Characterized by the presence of a chloro group, a methoxy group, and a methylpiperidinyl group.

    2-Chloro-4-methoxy-6-(2-ethylpiperidin-1-yl)-1,3,5-triazine: Similar structure but with an ethyl group instead of a methyl group.

    2-Chloro-4-methoxy-6-(2-methylpyrrolidin-1-yl)-1,3,5-triazine: Similar structure but with a pyrrolidinyl group instead of a piperidinyl group.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer unique chemical and biological properties compared to other similar compounds.

Eigenschaften

Molekularformel

C10H15ClN4O

Molekulargewicht

242.70 g/mol

IUPAC-Name

2-chloro-4-methoxy-6-(2-methylpiperidin-1-yl)-1,3,5-triazine

InChI

InChI=1S/C10H15ClN4O/c1-7-5-3-4-6-15(7)9-12-8(11)13-10(14-9)16-2/h7H,3-6H2,1-2H3

InChI-Schlüssel

DGVLBSKBWLAKHG-UHFFFAOYSA-N

Kanonische SMILES

CC1CCCCN1C2=NC(=NC(=N2)Cl)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.